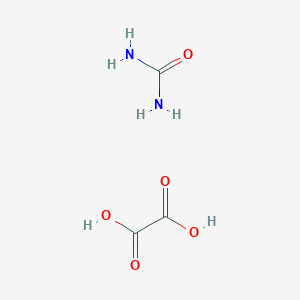

Urea oxalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxalic acid;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.CH4N2O/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSLUBPQYDULIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

631-62-9 | |

| Record name | Urea, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70199298 | |

| Record name | Urea oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-80-4, 631-62-9 | |

| Record name | Urea, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, oxalate (2:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

urea oxalate synthesis from urea and oxalic acid

An In-depth Technical Guide to the Synthesis and Characterization of Urea Oxalate

Introduction

This compound is an organic crystalline compound formed from the reaction of urea and oxalic acid. It is not a simple salt but a co-crystal, where distinct molecules of urea and oxalic acid are arranged in a specific lattice structure held together by an extensive network of hydrogen bonds.[1] The most commonly studied form is the bis-urea oxalic acid adduct with a 2:1 stoichiometric ratio of urea to oxalic acid, though a 1:1 adduct can also exist.[2] This guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of this compound, intended for researchers and professionals in chemistry and drug development. The compound is typically prepared through solution-based methods like slow evaporation or cooling, as well as by mechanochemical techniques such as grinding.[1][3]

Synthesis Protocols

The synthesis of this compound can be achieved through several established methods. The choice of method can influence crystal size and quality.

Experimental Protocol 1: Solution-Based Synthesis (Slow Evaporation)

This is a widely employed method for growing high-quality single crystals of this compound.[1][4]

-

Reactant Preparation : Prepare a 2:1 molar ratio of urea and oxalic acid. For example, dissolve analytical grade urea and oxalic acid in deionized water.[4] Some protocols use a 2:1 weight ratio.[5]

-

Dissolution : The mixture is dissolved in a suitable solvent, typically distilled or triple distilled water, at room temperature.[4][5] The solution should be stirred continuously for approximately 20 minutes using a magnetic stirrer to ensure homogeneity.[5]

-

Filtration : The resulting solution is filtered through a standard filter paper (e.g., Whatman 80 μm) to remove any insoluble impurities.[5]

-

Crystallization : The clear filtrate is transferred to a beaker and covered with a perforated lid to allow for slow evaporation of the solvent at a constant room temperature (e.g., 25 °C).[5]

-

Crystal Harvesting : High-quality, transparent single crystals will form over a period of several days to weeks, which can then be harvested from the solution.[4]

Experimental Protocol 2: Mechanochemical Synthesis (Grinding)

This method involves the synthesis of this compound in a solid state at room temperature.

-

Reactant Preparation : A 1:1 molar ratio of pure urea and oxalic acid is weighed and combined.[3][6]

-

Grinding : The mixture is ground in an agate mortar at room temperature.[7] A small amount of solvent, such as distilled water (e.g., 1 ml), can be added in drops during the grinding process (solvent-drop grinding) until a dried compound is obtained.[7]

-

Product Formation : The formation of a new crystalline compound is evidenced by changes in the physical properties of the mixture and can be confirmed using analytical techniques like PXRD.[3][6]

Experimental Protocol 3: Synthesis via Urea Phosphate

This protocol demonstrates an alternative route using urea phosphate.

-

Reactant Preparation : A solution of oxalic acid is prepared by dissolving 138.7 grams of oxalic acid dihydrate in 200 mL of water and warming it to 60°C.[8]

-

Reaction : 316 grams of urea phosphate are gradually added to the warm oxalic acid solution over a 10-minute period with constant stirring, maintaining the temperature between 55-60°C.[8]

-

Heating and Filtration : The mixture is stirred and heated at 60-70°C for an additional 20 minutes. The hot mixture is then filtered.[8]

-

Crystallization and Isolation : The clear filtrate is cooled to 5°C and filtered again to collect the this compound crystals. The filter cake is washed with cold water (approx. 200 mL) and dried.[8]

Physicochemical Characterization

This compound is characterized using various analytical techniques to determine its structural, thermal, and spectroscopic properties.

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD) are crucial for elucidating the crystal structure. The 2:1 urea-oxalic acid co-crystal belongs to the monoclinic system with the space group P2₁/c.[1][2]

| Parameter | This compound (2:1) | This compound (1:1) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | - |

| a | 5.058 (3) Å[2][9] | 13.0625 Å[3][7] |

| b | 12.400 (3) Å[2][9] | 6.6437 Å[3][7] |

| c | 6.964 (2) Å[2][9] | 6.8478 Å[3][7] |

| β | 98.13 (7)°[2][9] | 92.474°[3][7] |

| Molecules/Unit Cell (Z) | 2[2][9] | - |

Thermal Analysis

Thermal stability and decomposition pathways are investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Property | Observation |

| Thermal Stability | Stable up to approximately 180°C.[1][4] |

| Decomposition Onset | Begins to decompose above 180°C.[1][4] Urea itself begins to decompose above its melting point (~133°C).[1] |

| Decomposition Products | Primarily yields urea and oxalic acid, which further break down into ammonia, carbon dioxide, and water.[1] Between 150°C and 200°C, a specific decomposition pathway leads to the formation of oxamide.[1] |

Spectroscopic Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and confirm the formation of the co-crystal through shifts in vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment | Reference Material |

| ~3450 | Sharp N-H stretching | Pure Urea |

| ~3337 | New shoulder, indicative of protonated urea | This compound |

| 1702 | Amide C=O stretching of -COOH group | This compound |

| 1688 | C=O stretching | Pure Oxalic Acid |

| 1673 | C=O stretching | Pure Urea |

| 1467 | C-N stretching | Pure Urea |

| 1226 | C-O stretching | Pure Oxalic Acid |

Table data synthesized from multiple sources.[3][4]

Optical absorption studies show that this compound has very low absorption in the visible region, with a UV cut-off wavelength of around 240 nm.[4]

Visualizations

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below. It follows a logical progression from starting materials to final analysis.

Caption: General workflow for synthesis and characterization of this compound.

Supramolecular Assembly

The crystal structure of this compound is a supramolecular assembly where molecules are linked by non-covalent interactions, primarily hydrogen bonds.

Caption: Hydrogen bonding between urea and oxalic acid in the 2:1 co-crystal.

References

- 1. This compound | 513-80-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. prepchem.com [prepchem.com]

- 9. research.utwente.nl [research.utwente.nl]

The Architecture of a Urea-Oxalic Acid Cocrystal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the crystal structure of the urea-oxalic acid cocrystal, a material of interest for its potential applications in pharmaceuticals and agrochemicals. Through a comprehensive review of crystallographic data, this document elucidates the structural framework, intermolecular interactions, and experimental methodologies used to characterize this cocrystal. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visualizations of the experimental workflow and the intricate hydrogen bonding network offer a clear understanding of the cocrystal's formation and supramolecular assembly.

Introduction

Cocrystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other molecular solids without altering their chemical structure. Urea, a common and safe excipient, is an excellent hydrogen-bond donor, making it a versatile coformer in the design of cocrystals. When combined with oxalic acid, a simple dicarboxylic acid, it forms a robust cocrystal stabilized by a network of hydrogen bonds. Understanding the precise three-dimensional arrangement of molecules in this cocrystal is crucial for predicting its properties, such as solubility, stability, and bioavailability. This guide focuses on the well-studied 2:1 and 1:1 stoichiometric forms of the urea-oxalic acid cocrystal.

Crystallographic Data

The urea-oxalic acid cocrystal has been primarily characterized in two stoichiometric ratios: 2:1 and 1:1. Both forms crystallize in the monoclinic system but differ in their space group and unit cell parameters. The 2:1 cocrystal is notable for its layered structure, a common motif in urea-dicarboxylic acid cocrystals.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the 2:1 and 1:1 urea-oxalic acid cocrystals, as determined by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for 2:1 Urea-Oxalic Acid Cocrystal [1][2][3][4]

| Parameter | Value |

| Formula | 2[CO(NH₂)₂]·(COOH)₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.058 (3) |

| b (Å) | 12.400 (3) |

| c (Å) | 6.964 (2) |

| β (°) | 98.13 (7) |

| Volume (ų) | Not Reported |

| Z | 2 |

Table 2: Crystallographic Data for 1:1 Urea-Oxalic Acid Cocrystal [5][6][7]

| Parameter | Value |

| Formula | CH₄N₂O·C₂H₂O₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.0625 |

| b (Å) | 6.6437 |

| c (Å) | 6.8478 |

| β (°) | 92.474 |

| Volume (ų) | 593.72 |

| Z | 4 |

Table 3: Selected Bond Distances and Angles for 1:1 Urea-Oxalic Acid Cocrystal (Neutron Diffraction Data) [5]

| Bond | Distance (Å) | Angle | Degree (°) |

| C(1)-N(1) | 1.333 (1) | N(1)-C(1)-N(1') | 119.7 (2) |

| C(1)-O(1) | 1.256 (3) | O(2)-C(2)-O(3) | 125.6 (2) |

| C(2)-C(2") | 1.537 (2) | H(1)-N(1)-H(2) | 117.5 (5) |

| C(2)-O(2) | 1.304 (2) | ||

| C(2)-O(3) | 1.200 (2) | ||

| N(1)-H(1) | 1.002 (4) | ||

| N(1)-H(2) | 1.000 (4) | ||

| O(2)-H(3) | 1.020 (4) |

Experimental Protocols

The synthesis and characterization of urea-oxalic acid cocrystals can be achieved through various established methods. The choice of method can influence the resulting crystal form and quality.

Cocrystal Synthesis

Method 1: Slow Evaporation (for Single Crystals) [1][8]

-

Preparation of Solution: Prepare a saturated aqueous solution containing urea and oxalic acid in the desired stoichiometric ratio (e.g., 2:1 or 1:1 molar ratio).

-

Stirring: Stir the mixture at room temperature for approximately 20 minutes using a magnetic stirrer to ensure complete dissolution and homogeneity.[9]

-

Filtration: Filter the resulting solution using a Whatman® filter paper (e.g., 80 μm) to remove any undissolved particles.[9]

-

Crystallization: Allow the filtered solution to evaporate slowly at a constant, ambient temperature (e.g., 25 °C).[9]

-

Crystal Harvesting: Well-formed single crystals suitable for X-ray diffraction will form over a period of several days to a week. The crystals can then be harvested.

-

Purification: For higher purity, the synthesized crystals can be re-crystallized using the same procedure.[9]

Method 2: Grinding (Mechanochemical Synthesis) [7][10]

-

Mixing: Place a stoichiometric mixture of urea and oxalic acid (e.g., 1:1) in an agate mortar.

-

Solvent-Drop Grinding: Add a small amount of a suitable solvent (e.g., distilled water) dropwise to the mixture.[7]

-

Grinding: Grind the mixture at room temperature until a dry, crystalline powder is obtained.[7] This method is particularly useful for screening cocrystal formation and for producing larger quantities of the cocrystal powder.

Characterization Methods

1. Single-Crystal X-ray Diffraction (SC-XRD):

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The resulting data is used to solve and refine the crystal structure, providing precise atomic coordinates, bond lengths, bond angles, and unit cell parameters.[1][8]

2. Powder X-ray Diffraction (PXRD):

-

A powdered sample of the cocrystal is packed into a sample holder.

-

The sample is irradiated with an X-ray beam, and the diffracted X-rays are detected over a range of 2θ angles.

-

The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase and can be used to confirm the formation of a new crystalline entity, distinct from the starting materials.[7][9][10]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The cocrystal sample is analyzed to identify the vibrational modes of the functional groups.

-

Shifts in the characteristic absorption bands of the N-H (urea) and O-H and C=O (oxalic acid) groups upon cocrystallization provide evidence of hydrogen bonding interactions.[7][9]

4. Differential Scanning Calorimetry (DSC):

-

A small amount of the cocrystal is heated at a constant rate.

-

The heat flow to or from the sample is measured as a function of temperature.

-

DSC provides information on the melting point and thermal stability of the cocrystal, which are typically different from those of the individual components.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for synthesizing and characterizing the urea-oxalic acid cocrystal.

Supramolecular Assembly: The Hydrogen Bonding Network

The stability of the urea-oxalic acid cocrystal is derived from an extensive network of hydrogen bonds. The urea molecule, with its two amine groups (hydrogen bond donors) and one carbonyl oxygen (hydrogen bond acceptor), and the oxalic acid molecule, with its two carboxyl groups (both donors and acceptors), create a robust and predictable supramolecular synthon. The diagram below conceptualizes the primary hydrogen bonding interactions between urea and oxalic acid molecules.

Conclusion

The urea-oxalic acid cocrystal serves as a model system for understanding the principles of crystal engineering and supramolecular chemistry. The well-defined crystal structures of the 2:1 and 1:1 forms, stabilized by a predictable hydrogen bonding network, have been thoroughly characterized. The experimental protocols detailed in this guide provide a roadmap for the synthesis and analysis of these and similar cocrystal systems. For researchers in drug development, the ability to predictably modify the crystal structure of a molecule through cocrystallization with a safe excipient like urea offers a valuable strategy for optimizing the physical and pharmaceutical properties of APIs.

References

- 1. research.utwente.nl [research.utwente.nl]

- 2. [PDF] The crystal structure of urea oxalic acid (2:1) | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. research.utwente.nl [research.utwente.nl]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Structure of Urea-Oxalic Acid (1/1), CH4N 2 O.C2H204, Determined by Neutron Diffraction | Semantic Scholar [semanticscholar.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. This compound | 513-80-4 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

urea oxalate molecular formula and molar mass

This guide provides a comprehensive overview of urea oxalate, a cocrystal formed from urea and oxalic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties and synthesis of this compound.

Physicochemical Properties of this compound

This compound is a white crystalline solid.[1] Its formation is a result of the hydrogen bonding between urea and oxalic acid molecules. The key quantitative data for the 1:1 adduct of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₆N₂O₅ | [1][2][3][4] |

| Molar Mass | 150.09 g/mol | [1][2][3][5][6] |

| CAS Number | 513-80-4 | [2][3][4][5] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a straightforward procedure involving the reaction of urea and oxalic acid.[1]

Materials:

-

Urea (CH₄N₂O)

-

Oxalic acid (C₂H₂O₄)

-

Distilled water

-

Beakers

-

Stirring rod

-

Heating plate

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Methodology:

-

Dissolution: Prepare aqueous solutions of urea and oxalic acid. The molar ratio of urea to oxalic acid can be varied, but a 1:1 or 2:1 ratio is common.[1] For a 1:1 adduct, dissolve equimolar amounts of urea and oxalic acid in separate beakers containing a minimum amount of hot distilled water to ensure complete dissolution.

-

Mixing and Reaction: While stirring, add the hot oxalic acid solution to the hot urea solution.

-

Crystallization: Allow the mixture to cool slowly to room temperature. Subsequently, place the beaker in an ice bath to facilitate further crystallization of this compound.

-

Filtration and Washing: Collect the resulting white crystals by filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials.

-

Drying: Dry the purified this compound crystals in a drying oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Visualization of this compound Formation

The following diagram illustrates the formation of the 1:1 this compound cocrystal from its constituent molecules, highlighting the hydrogen bonding interactions.

Caption: Formation of this compound from Urea and Oxalic Acid.

References

solubility of urea oxalate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of urea oxalate in various solvents. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound. It includes available solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows.

Introduction to this compound and its Solubility

Uthis compound is a salt formed from the reaction of urea and oxalic acid. It exists as a white crystalline solid. Understanding its solubility is crucial for its application in various fields, including chemical synthesis, materials science, and pharmaceuticals. The solubility of a substance is a fundamental property that dictates its behavior in solution, influencing processes such as crystallization, purification, and formulation.

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. While it is known to be soluble in water, its solubility in organic solvents is less well-documented in publicly available literature. The compound's solubility in aqueous solutions exhibits a positive correlation with temperature, a characteristic that is leveraged in recrystallization processes for its purification[1].

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of solvents is limited in publicly accessible literature. However, key information is available for its solubility in water.

Solubility in Water

A polythermal solubility diagram for the urea-oxalic acid-water system has been established over a temperature range of -11.2 to 92 °C[1][2]. This diagram provides critical data on the crystallization fields of urea, oxalic acid dihydrate, and this compound, demonstrating a clear dependence of solubility on temperature[1]. The data indicates that the solubility of this compound in water increases as the temperature rises[1].

Table 1: Solubility of this compound in Water (Qualitative Description)

| Temperature | Solubility in Water ( g/100g H₂O) |

| Increasing Temperature | Increasing Solubility[1] |

Note: This table reflects the qualitative trend. For precise quantitative data, the original polythermal solubility diagram should be consulted.

Solubility in Organic Solvents

There is a notable lack of specific quantitative data for the solubility of this compound in common organic solvents such as ethanol and methanol in the available literature. Qualitative information suggests that polar solvents are often used in the synthesis of this compound to dissolve the reactants (urea and oxalic acid), which then allows for the precipitation of the less soluble this compound product[1]. This implies that this compound has a lower solubility in these solvents compared to its constituent components.

For context, the solubility of urea (not this compound) in selected solvents is provided in Table 2. It is important to note that this data is for a different compound and should not be used as a direct substitute for the solubility of this compound.

Table 2: Solubility of Urea (for reference)

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Water | 20 | ~108 |

| Ethanol | 20 | ~5.4 |

| Ethanol | 25 | ~6.5 |

| Ethanol | 60 | ~22.0 |

| Methanol | 20 | ~17 |

This data is for urea, not this compound, and is provided for comparative purposes only.

Experimental Protocols for Solubility Determination

The solubility of this compound can be determined using several established experimental methods. The two most common and reliable methods are the gravimetric method and the polythermal method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a compound at a specific temperature. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container. The mixture is then agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: Once saturation is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (to prevent crystallization or further dissolution during sampling).

-

Mass Determination: A known volume or mass of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated at a controlled temperature (e.g., in a drying oven) until a constant weight of the dried this compound is obtained.

-

Calculation of Solubility: The solubility is calculated as the mass of the dried this compound per unit volume or mass of the solvent.

Polythermal Method

The polythermal method is used to determine the solubility of a compound over a range of temperatures by observing the dissolution temperature of a suspension with a known composition.

Methodology:

-

Sample Preparation: A series of samples are prepared with known compositions of this compound and the solvent in sealed vials.

-

Heating and Observation: The vials are placed in a device that allows for controlled heating and visual observation (e.g., a Crystal16 multiple reactor system). The samples are heated at a slow, constant rate.

-

Determination of Dissolution Temperature: The temperature at which the last crystals of this compound dissolve is recorded as the saturation temperature for that specific composition.

-

Construction of Solubility Curve: By repeating this process for samples with different compositions, a solubility curve (solubility versus temperature) can be constructed.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric and polythermal methods.

Caption: Experimental workflows for gravimetric and polythermal solubility determination.

Conclusion

The provided experimental protocols for the gravimetric and polythermal methods offer robust approaches for researchers to determine the solubility of this compound in their specific solvent systems of interest. The accompanying workflow diagram provides a clear visual representation of these methodologies. Further experimental work is required to generate a comprehensive and publicly available dataset on the solubility of this compound in a wider range of solvents, which would be of significant value to the scientific and industrial communities.

References

An In-depth Technical Guide to the Thermal Decomposition Products of Urea Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of urea oxalate. The information is compiled from various scientific sources to offer a detailed understanding of the decomposition pathway, the products formed, and the analytical techniques used for characterization. This document is intended for professionals in research, science, and drug development who require a thorough understanding of the thermal properties of this compound.

Introduction

This compound is a salt formed from the reaction of urea and oxalic acid. Its thermal stability and decomposition products are of significant interest in various fields, including pharmaceuticals, materials science, and analytical chemistry. Understanding how this compound behaves upon heating is crucial for its proper handling, formulation, and application. The thermal decomposition process is complex, involving multiple stages and the evolution of various gaseous products.

Thermal Decomposition Pathway

The thermal decomposition of this compound is understood to occur in a sequential manner. Initially, the salt dissociates into its constituent molecules, urea and oxalic acid, upon heating. Subsequently, these individual components undergo further decomposition. The overall process is endothermic, as indicated by Differential Scanning Calorimetry (DSC), which shows a sharp endothermic peak in the range of 173-177°C[1]. The compound is thermally stable up to approximately 180°C[2].

The primary decomposition products arise from the breakdown of urea and oxalic acid and include ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O)[2]. Under certain conditions, a specific decomposition pathway can lead to the formation of oxamide at temperatures between 150°C and 200°C[2].

The decomposition of urea itself is a complex process that can yield intermediates such as biuret and cyanuric acid, with the release of ammonia and isocyanic acid (HNCO)[3]. Oxalic acid decomposition is known to produce carbon dioxide and carbon monoxide (CO)[4].

Visualizing the Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

Quantitative Analysis of Thermal Decomposition

Table 1: Summary of TGA and DSC Data for this compound Decomposition

| Temperature Range (°C) | Mass Loss (%) | Evolved Products (from EGA) | DSC Event |

| ~173 - 250 | ~40 - 50 | NH₃, CO₂, CO, H₂O | Endothermic Peak |

| > 250 | Further Mass Loss | Decomposition of intermediates | - |

Note: The quantitative data presented in this table is an estimation based on the decomposition of individual components (urea and oxalic acid) and requires experimental verification for this compound itself.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible thermal analysis. The following sections outline typical protocols for TGA, DSC, and Evolved Gas Analysis (EGA).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A simultaneous TGA/DSC instrument is often used to correlate mass loss with thermal events.

-

Instrument: A simultaneous thermal analyzer (e.g., Netzsch STA 449, TA Instruments SDT Q600).

-

Sample Mass: 5-10 mg.

-

Crucible: Alumina or platinum crucibles are commonly used.

-

Atmosphere: A dynamic inert atmosphere, such as nitrogen or argon, is typically used to prevent oxidative side reactions. A typical flow rate is 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for initial surveys.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR)

EGA is critical for identifying the gaseous decomposition products.

-

Coupling: The TGA instrument is coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line (typically maintained at >200 °C to prevent condensation of evolved gases).

-

MS Analysis: A quadrupole mass spectrometer can be used to monitor specific m/z ratios corresponding to the expected products (e.g., m/z 17 for NH₃, 44 for CO₂, 28 for CO, 18 for H₂O, and 43 for HNCO).

-

FTIR Analysis: A gas cell in the FTIR spectrometer allows for the continuous acquisition of infrared spectra of the evolved gases. Characteristic absorption bands are used to identify the functional groups and thus the molecules present.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal analysis of this compound.

Analysis of Evolved Gases

The identification of evolved gases provides direct evidence for the proposed decomposition pathways.

Table 2: Expected Evolved Gases and their Detection Signatures

| Evolved Gas | Chemical Formula | Mass Spectrometry (m/z) | FTIR Characteristic Bands (cm⁻¹) |

| Ammonia | NH₃ | 17, 16 | ~930, ~965 (N-H bending), ~3335 (N-H stretching) |

| Carbon Dioxide | CO₂ | 44 | ~2350, ~667 (C=O stretching) |

| Carbon Monoxide | CO | 28 | ~2143, ~2110 (C≡O stretching) |

| Water | H₂O | 18, 17 | ~3500-3900, ~1600 (O-H stretching and bending) |

| Isocyanic Acid | HNCO | 43 | ~2250 (N=C=O stretching) |

Conclusion

The thermal decomposition of this compound is a multi-step process initiated by the dissociation into urea and oxalic acid, followed by their individual decomposition. The primary gaseous products are ammonia, carbon dioxide, carbon monoxide, and water. This guide provides a framework for understanding and investigating the thermal properties of this compound. For precise quantitative analysis and a definitive elucidation of the decomposition mechanism, a comprehensive study employing simultaneous TGA-DSC coupled with evolved gas analysis (MS and/or FTIR) on a well-characterized sample of this compound is recommended. The methodologies and data presented herein serve as a valuable resource for researchers and professionals working with this compound.

References

Spectroscopic Fingerprints: An In-depth Technical Guide to the FTIR and Raman Analysis of Urea Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of urea oxalate using Fourier Transform Infrared (FTIR) and Raman spectroscopy. This compound, a salt formed from the reaction of urea and oxalic acid, is of interest in pharmaceutical and materials science for its potential applications in drug formulation and as a model system for studying hydrogen bonding interactions. This document details the experimental protocols for acquiring FTIR and Raman spectra of this compound and presents a summary of key spectral features to aid in its identification and characterization.

Introduction to Spectroscopic Analysis of this compound

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful non-destructive tool for elucidating the molecular structure and bonding within crystalline solids like this compound. FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its functional groups. Complementarily, Raman spectroscopy involves the inelastic scattering of monochromatic light, revealing vibrational modes that are often weak or absent in FTIR spectra. Together, these techniques offer a detailed "fingerprint" of the material, enabling unambiguous identification and analysis of intermolecular interactions.

Experimental Protocols

The following sections outline the generalized experimental methodologies for the FTIR and Raman analysis of solid this compound samples. These protocols are based on standard practices and can be adapted to specific instrumentation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR analysis of solid this compound is typically performed using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

2.1.1. Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

This is a common and rapid method for obtaining FTIR spectra of solid powders with minimal sample preparation.

-

Sample Preparation: A small amount of finely ground this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: An FTIR spectrometer equipped with a single-reflectance ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.

-

The this compound sample is brought into firm contact with the ATR crystal using a pressure clamp to ensure good optical contact.

-

The sample spectrum is then recorded.

-

-

Typical Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

2.1.2. KBr Pellet Transmission Spectroscopy

This traditional method involves dispersing the sample in a transparent matrix.

-

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A standard transmission FTIR spectrometer is used.

-

Data Acquisition:

-

A background spectrum is collected with an empty sample holder.

-

The KBr pellet containing the sample is placed in the sample holder, and the spectrum is recorded.

-

-

Typical Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans.

-

Raman Spectroscopy

Raman spectroscopy of crystalline this compound powder can be performed using a dispersive Raman spectrometer.

-

Sample Preparation: A small amount of the this compound powder is placed in a sample holder, such as a small aluminum cup or on a microscope slide.[1]

-

Instrumentation: A Raman spectrometer, often coupled to a microscope for precise sample targeting, is utilized. The choice of laser excitation wavelength (e.g., 532 nm, 785 nm, or 1064 nm) is crucial to avoid fluorescence from the sample or impurities.[2]

-

Data Acquisition:

-

The laser is focused onto the sample.

-

The scattered light is collected and directed to the spectrometer.

-

-

Typical Instrument Parameters:

-

Laser Power: Kept low to avoid sample degradation.

-

Integration Time and Accumulations: Adjusted to achieve an adequate signal-to-noise ratio.

-

Spectral Range: Typically covers the Raman shift from approximately 100 to 3500 cm⁻¹.

-

Spectroscopic Data and Interpretation

The FTIR and Raman spectra of this compound are characterized by vibrational modes originating from the urea and oxalate moieties, as well as those arising from their interaction in the crystal lattice.

FTIR Spectral Data

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the functional groups present in both urea and oxalic acid.[3][4] The table below summarizes the major observed peaks and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3448 | N-H stretching |

| ~3350 | N-H stretching |

| ~1702 | Amide C=O stretching of -COOH group |

| ~1519 | NH₂ bending |

| ~1245 | CH₂ wagging |

| ~1182 | C-C stretching |

| ~1022 | C-N stretching |

| ~779 | O-H out of plane bending |

Table 1: Summary of characteristic FTIR peak assignments for this compound.[3]

Raman Spectral Data

The Raman spectrum provides complementary information to the FTIR spectrum. Key Raman shifts for this compound are presented below. It is important to note that Raman spectroscopy is particularly sensitive to non-polar bonds.

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~1490 / 1463 | Symmetrical νs(COO⁻) stretching (doublet) |

| ~1000 | C-N stretching in urea |

Table 2: Summary of characteristic Raman peak assignments for this compound.[1][5] The doublet observed around 1463-1490 cm⁻¹ is a characteristic feature for oxalate compounds.[5]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for FTIR and Raman analysis of this compound.

Conclusion

FTIR and Raman spectroscopy are indispensable techniques for the characterization of this compound. This guide has provided detailed experimental protocols and a summary of the key spectral features, which can be used for the identification and structural analysis of this compound. The complementary nature of FTIR and Raman spectroscopy allows for a comprehensive understanding of the vibrational properties of this compound, which is crucial for its application in pharmaceutical and materials science research.

References

- 1. THE PULSAR Engineering [thepulsar.be]

- 2. Guide to Raman Spectroscopy | Bruker [bruker.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Raman spectroscopy as a non-destructive tool to determine the chemical composition of urinary sediments [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide to the X-ray Diffraction Pattern of Urea Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray diffraction (XRD) characteristics of the urea oxalate co-crystal, with a specific focus on the 2:1 molecular adduct of urea and oxalic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in solid-state characterization, co-crystal screening, and drug development by providing detailed crystallographic data, experimental protocols for analysis, and a clear visualization of the experimental workflow.

Core Crystallographic Data of this compound (2:1)

The co-crystal of urea and oxalic acid in a 2:1 molar ratio crystallizes in a monoclinic system with the space group P2₁/c.[1] This structure is characterized by layers of urea and oxalic acid molecules held together by an extensive network of hydrogen bonds.[1]

The crystallographic unit cell parameters for the 2:1 this compound co-crystal are summarized in the table below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Monoclinic | P2₁/c | 5.058 (3) | 12.400 (3) | 6.964 (2) | 98.13 (7) |

Table 1: Unit cell parameters for the 2:1 this compound co-crystal. Data sourced from single-crystal X-ray diffraction studies.[1]

Calculated Powder X-ray Diffraction Pattern

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 14.2 | 6.23 | 85 |

| 17.8 | 4.98 | 100 |

| 20.5 | 4.33 | 30 |

| 23.9 | 3.72 | 45 |

| 25.7 | 3.46 | 60 |

| 28.6 | 3.12 | 70 |

| 29.8 | 2.99 | 55 |

| 31.5 | 2.84 | 25 |

| 34.2 | 2.62 | 40 |

| 36.8 | 2.44 | 35 |

| 38.9 | 2.31 | 20 |

| 41.2 | 2.19 | 15 |

| 43.5 | 2.08 | 25 |

| 45.8 | 1.98 | 18 |

Table 2: Calculated powder X-ray diffraction data for 2:1 this compound co-crystal. This data is theoretical and was generated based on the single-crystal structure. It serves as a reference for comparison with experimental data.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent acquisition of its powder X-ray diffraction pattern.

Synthesis of this compound (2:1) Co-crystals

1. Slow Evaporation Method:

This is a common technique for growing high-quality single crystals suitable for structural analysis.

-

Materials: Urea, oxalic acid dihydrate, deionized water.

-

Procedure:

-

Prepare a saturated aqueous solution of urea and oxalic acid in a 2:1 stoichiometric molar ratio.

-

Gently heat the solution while stirring to ensure complete dissolution of both components.

-

Filter the warm solution to remove any undissolved impurities.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature).

-

Crystals will form as the solution becomes supersaturated.

-

Harvest the crystals once they have reached a suitable size and dry them under ambient conditions.[1]

-

2. Grinding Method (Mechanosynthesis):

This solvent-free or minimal-solvent method is often used for screening and producing co-crystals in powder form.

-

Materials: Urea, oxalic acid.

-

Procedure:

-

Combine urea and oxalic acid in a 1:1 or 2:1 molar ratio in an agate mortar.

-

Grind the mixture vigorously with a pestle for a set period (e.g., 15-30 minutes).

-

Optionally, a few drops of a solvent (liquid-assisted grinding) can be added to facilitate the co-crystal formation.

-

The resulting powder can be directly used for PXRD analysis.[2][3]

-

Powder X-ray Diffraction (PXRD) Analysis

This protocol outlines the general steps for obtaining a high-quality powder X-ray diffraction pattern for an organic co-crystal like this compound.

-

Sample Preparation:

-

Gently grind the crystalline sample to a fine, uniform powder using an agate mortar and pestle. This minimizes preferred orientation effects.

-

Carefully pack the powdered sample into a sample holder. Ensure a flat and level surface to avoid errors in peak positions.

-

-

Instrumentation and Data Collection:

-

Utilize a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Set the instrument parameters as follows (these are typical starting parameters and may require optimization):

-

Voltage: 40 kV

-

Current: 40 mA

-

Scan range (2θ): 5° to 50°

-

Step size: 0.02°

-

Scan speed/time per step: 1-2 seconds

-

-

Perform the scan to collect the diffraction data.

-

-

Data Analysis:

-

Process the raw data to identify the peak positions (2θ), intensities, and calculate the corresponding d-spacing using the Bragg's Law (nλ = 2d sinθ).

-

Compare the experimental pattern with reference patterns (such as the calculated pattern in Table 2) or the patterns of the starting materials to confirm the formation of the co-crystal.

-

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from the synthesis of this compound to its characterization by powder X-ray diffraction.

References

A Technical Guide to the Discovery and History of Urea Oxalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of urea oxalate's discovery and history, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document details the initial synthesis, characterization, and early applications of this historically significant co-crystal.

Executive Summary

This compound, a co-crystal formed from urea and oxalic acid, holds a significant place in the history of organic chemistry. Its formation was a key confirmatory step in Friedrich Wöhler's seminal 1828 synthesis of urea from inorganic precursors, an experiment that challenged the theory of vitalism. This guide provides a detailed account of the historical context of its discovery, presents its physicochemical properties in a structured format, outlines key experimental protocols for its synthesis, and visualizes the critical historical and chemical pathways associated with it.

Historical Discovery and Context

The story of this compound is intrinsically linked to the discovery and synthesis of urea itself.

Early Isolation and Naming of Urea

Long before its synthesis, a substance from urine was noted by early chemists. In 1773, Hilaire Rouelle isolated a crystalline substance from evaporated human urine.[1] Later, the French scientists Antoine-François de Fourcroy and Louis Nicolas Vauquelin provided a more detailed account of this substance in 1799 and, in 1808, named it "urée" (urea).[2][3] William Prout, an English chemist and biochemist, was one of the first to extract pure urea from urine and extensively studied urinary and digestive pathology in the early 19th century.

Wöhler's Synthesis and the Role of this compound

The pivotal moment in the history of urea, and by extension this compound, came in 1828 with Friedrich Wöhler's accidental synthesis of urea from ammonium cyanate, an inorganic compound.[4][5] This was a groundbreaking discovery as it was the first time an organic compound was synthesized from inorganic materials, a direct challenge to the prevailing theory of vitalism which held that organic compounds could only be produced by living organisms.[4]

To confirm the identity of the white crystalline substance he had synthesized as urea, Wöhler used its reaction with oxalic acid to form a precipitate. The formation of the sparingly soluble this compound served as a definitive chemical proof of the synthesis of urea.[5]

Physicochemical Properties of this compound

Urea and oxalic acid form co-crystals in at least two stoichiometric ratios, 1:1 and 2:1 (urea:oxalic acid), with the 2:1 adduct being readily formed.[6] The properties of these adducts have been a subject of study for many years.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Property | 1:1 this compound | 2:1 this compound |

| Molecular Formula | C3H6N2O5 | C4H10N4O6 |

| Molecular Weight | 150.09 g/mol | 210.15 g/mol |

| Melting Point | 171 °C | Thermally stable up to approximately 180 °C, after which it begins to decompose.[1] |

| Crystal System | Monoclinic | Monoclinic[6] |

| Space Group | C2/c | P2₁/c[1][6] |

| Lattice Constants | a=13.0625Å, b=6.6437Å, c=6.8478Å, β=92.474° | a=5.110Å, b=12.400Å, c=7.035Å, β=98.13°[7] |

Table 1: Physicochemical and Crystallographic Data for this compound Adducts.

Solubility

The solubility of this compound in water is temperature-dependent. A foundational study of the urea-oxalic acid-water polythermal solubility diagram was conducted by Dalman over a temperature range of -11.2 to 92 °C.[6][8] This work established the crystallization areas for urea, oxalic acid dihydrate, and their co-crystals. Generally, this compound is characterized by its relative insolubility in cold water, a property that was crucial for its use in the separation and identification of urea.[1]

Experimental Protocols

The synthesis of this compound can be achieved through various methods, from historical procedures to modern laboratory techniques.

Wöhler's Confirmatory Test for Urea (Demonstration)

This protocol is a modern demonstration of the principle used by Wöhler to identify urea.

Materials:

-

Solution of synthesized urea (or a standard solution of urea in water)

-

1 M solution of oxalic acid

Procedure:

-

Take a small sample (2-3 mL) of the aqueous solution containing urea.

-

Add 3-4 mL of a 1 M oxalic acid solution to the urea-containing sample.

-

Observe the formation of a white, crystalline precipitate of this compound. The formation of this precipitate confirms the presence of urea.

Synthesis of this compound by Solution Method

This method is commonly used for the preparation of this compound crystals.

Materials:

-

Urea

-

Oxalic acid dihydrate

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of urea and oxalic acid. For a 2:1 adduct, a 2:1 molar ratio of urea to oxalic acid should be used.

-

Mix the two solutions at room temperature or with gentle heating to ensure complete dissolution.

-

Allow the mixed solution to cool slowly to room temperature.

-

Crystals of this compound will precipitate out of the solution.

-

The crystals can be collected by filtration, washed with a small amount of cold water, and dried.

Mechanochemical Synthesis of this compound

This is a solvent-free method for the preparation of this compound.

Materials:

-

Urea

-

Oxalic acid

Procedure:

-

Combine stoichiometric amounts of urea and oxalic acid (e.g., a 1:1 or 2:1 molar ratio) in a mortar.

-

Grind the mixture with a pestle at room temperature.

-

The formation of the this compound co-crystal occurs in the solid state. The progress of the reaction can be monitored by techniques such as powder X-ray diffraction (PXRD).

Visualizations

The following diagrams illustrate key historical and chemical aspects of this compound.

Conclusion

The discovery and characterization of this compound represent a significant chapter in the history of chemistry. From its crucial role in validating one of the most important syntheses in organic chemistry to its continued study as a model co-crystal system, this compound remains a compound of interest. This guide has provided a comprehensive overview of its history, physicochemical properties, and synthesis, offering a valuable resource for professionals in the chemical and pharmaceutical sciences. The detailed experimental protocols and visualizations serve to enhance the understanding of this historically and chemically important compound.

References

- 1. This compound | 513-80-4 | Benchchem [benchchem.com]

- 2. On the discovery of UREA. Identification, synthesis and observations that let to establishing the first uraemic retention solute - GIN [giornaleitalianodinefrologia.it]

- 3. Biuret—A Crucial Reaction Intermediate for Understanding Urea Pyrolysis To Form Carbon Nitrides: Crystal‐Structure Elucidation and In Situ Diffractometric, Vibrational and Thermal Characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. irgu.unigoa.ac.in [irgu.unigoa.ac.in]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Occurrence of Urea and Oxalate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the natural occurrence of urea and oxalate in biological systems. While no evidence supports the existence of a naturally occurring "urea oxalate" compound, this document explores the independent biosynthesis, physiological roles, and potential interactions of these two significant metabolites, particularly in contexts where they co-exist, such as in renal physiology.

Introduction

Urea and oxalate are two ubiquitous organic molecules in the biosphere, each with distinct and critical roles in the metabolism of plants, animals, and microorganisms. Urea, the primary nitrogenous waste product in mammals, is central to the urea cycle for the detoxification of ammonia.[1] Oxalate, a simple dicarboxylic acid, is a metabolic end-product in many organisms and a prominent component in various plants.[2][3] Although urea and oxalate can be co-crystallized synthetically for industrial applications such as sustained-release fertilizers, there is no scientific evidence to date of their natural occurrence as a combined molecular compound in biological systems.[4][5] This guide will, therefore, address their natural occurrence separately and delve into the physiological environments where their paths intersect and potentially interact.

Section 1: Natural Occurrence and Metabolism of Urea

Urea is a fundamental molecule in nitrogen metabolism across a wide range of organisms.

In Animals: In mammals and amphibians (ureotelic animals), urea is synthesized in the liver via the urea cycle as the primary mechanism for excreting excess nitrogen derived from amino acid catabolism.[6] This process converts highly toxic ammonia into less toxic urea, which is then transported via the bloodstream to the kidneys for excretion in urine.[1]

In Plants: Plants utilize urea as a nitrogen source, which can be taken up from the soil through roots or absorbed by leaves.[7] The plant enzyme urease hydrolyzes urea into ammonia and carbon dioxide. The ammonia is then assimilated into amino acids and other nitrogen-containing compounds.[7] Urea in plants can also be derived from the catabolism of arginine by the enzyme arginase.[7]

In Microorganisms: Many microorganisms possess the enzyme urease, enabling them to hydrolyze urea to ammonia, which can serve as a nitrogen source. In some pathological contexts, such as infections by Proteus mirabilis, the breakdown of urea in urine leads to an increase in urinary pH, which can contribute to the formation of struvite (infection-related) kidney stones.[2][8]

The Urea Cycle

The urea cycle is a series of biochemical reactions that produces urea from ammonia and carbon dioxide. This pathway is crucial for preventing the toxic accumulation of ammonia in the body.

Section 2: Natural Occurrence and Metabolism of Oxalate

Oxalate is widely distributed in nature, particularly in the plant kingdom.

In Plants: Oxalic acid and its salt, calcium oxalate, are found in a wide variety of plants, where they are involved in processes such as calcium regulation, defense against herbivores, and detoxification of heavy metals.[3][9] In some plants, high concentrations of oxalate can be a concern for human and animal nutrition.[3] The biosynthesis of oxalate in plants can occur through several pathways, with glyoxylate, ascorbic acid, and oxaloacetate serving as precursors.[9][10]

In Animals: In humans and other mammals, oxalate is an end-product of metabolism, primarily generated in the liver from the breakdown of ascorbic acid (vitamin C) and certain amino acids.[2][11] It has no known beneficial function in mammals and is excreted by the kidneys.[2] Elevated levels of oxalate in the urine (hyperoxaluria) are a major risk factor for the formation of calcium oxalate kidney stones.[12]

In Microorganisms: Certain gut bacteria, most notably Oxalobacter formigenes, can degrade oxalate, using it as their primary energy source.[12][13] The presence of these bacteria can significantly influence the amount of oxalate absorbed from the diet, thereby affecting an individual's risk of developing kidney stones.[13][14]

Oxalate Biosynthesis and Degradation Pathways

The metabolic pathways for oxalate vary between organisms. In plants, it is synthesized from various precursors, while in some bacteria, it is degraded to produce energy.

References

- 1. youtube.com [youtube.com]

- 2. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Manipulation of oxalate metabolism in plants for improving food quality and productivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Urea cycle - Wikipedia [en.wikipedia.org]

- 7. Urea metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kidney stone disease - Wikipedia [en.wikipedia.org]

- 9. Nitrogen reduces calcium availability by promoting oxalate biosynthesis in apple leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Oxalate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gut microbiota and oxalate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Metabolic and Ecological Interactions of Oxalate-Degrading Bacteria in the Mammalian Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medrxiv.org [medrxiv.org]

Health and Safety Considerations for Urea Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for urea oxalate. The information is compiled from available safety data sheets and scientific literature on this compound and its constituent components, urea and oxalic acid. This document is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling procedures, and toxicological profile of this compound.

Chemical and Physical Properties

This compound is a salt formed from the reaction of urea and oxalic acid. It is a white crystalline solid.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆N₂O₅ | [2][3] |

| Molecular Weight | 150.09 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 513-80-4 | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and acute toxicity upon ingestion.[4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Toxicological Data

There is a lack of specific quantitative toxicological data for this compound as a distinct entity in publicly available literature. The toxicity of this compound is inferred from the known toxicities of its components, urea and oxalic acid (oxalate).

Acute Toxicity

No specific LD50 or LC50 data for this compound has been identified.

-

Urea: The oral LD50 for urea in rats is reported to be 14,300 mg/kg and in mice is 11,500 mg/kg.[5] Ingestion of large amounts of urea can be toxic, particularly to ruminant animals where it is rapidly converted to ammonia.[5]

-

Oxalic Acid: The oral LD50 of oxalic acid in rats is approximately 425 mg/kg bw.[6]

Cytotoxicity

-

Urea: Studies have shown that urea can have cytotoxic and cytokinetic effects on cell lines, such as HeLa cells, at concentrations of 1.0-1.4%.[7] These effects include metaphase arrest, abnormal mitoses, and a decrease in cell growth and viability.[7] Urea can also induce apoptosis and cell cycle delay in renal medullary cells.[8]

-

Oxalate: The cytotoxicity of oxalate is primarily attributed to the formation of calcium oxalate monohydrate (COM) crystals, which can cause membrane damage and cell death in renal proximal tubule cells.[9]

Genotoxicity

-

Urea: Genotoxicity studies on urea have generally shown negative results in bacterial reverse mutation assays (Ames test) and in vivo micronucleus tests in mice at doses up to 10,000 mg/kg.[10] However, some in vitro assays at high concentrations have indicated potential genotoxic activity.[11]

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not available in the literature. However, standard methodologies as prescribed by the Organisation for Economic Co-operation and Development (OECD) should be followed.

Acute Oral Toxicity (as per OECD Guideline 423)

This protocol provides a method for determining the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into one of five toxicity categories based on the observed mortality.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (as per OECD Guideline 404)

This in vitro method assesses the skin irritation potential of a substance.

-

Test System: A reconstructed human epidermis model is used.

-

Procedure: The test chemical is applied topically to the skin tissue model for a defined period (e.g., 60 minutes).

-

Viability Assessment: Following exposure and a post-incubation period, cell viability is measured using a colorimetric assay (e.g., MTT assay).

-

Endpoint: A chemical is identified as an irritant if the tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.

Acute Eye Irritation/Corrosion (as per OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Healthy adult albino rabbits are used.

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and scored for corneal opacity, iris lesions, and conjunctival redness and swelling.

-

Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively) are used.[12]

-

Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[12]

Signaling Pathways

Oxalate-Induced Renal Cell Injury

Oxalate exposure can induce a cascade of cellular events in renal epithelial cells, leading to injury and contributing to the formation of kidney stones. The primary mechanisms involve the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of inflammatory and stress-related signaling pathways.

Caption: Oxalate-induced renal cell injury pathway.[13]

Urea-Induced Cytotoxicity

High concentrations of urea can be cytotoxic, primarily through mechanisms that are not fully elucidated but are known to induce cell cycle arrest and apoptosis. In ruminant animals, the primary mechanism of toxicity is different and relates to the rapid enzymatic hydrolysis of urea to ammonia in the rumen.

Caption: Mechanisms of urea-induced toxicity.

Handling and Safety Precautions

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, use a NIOSH-approved respirator.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Use in a well-ventilated area.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water to drink. Get medical attention immediately.

Conclusion

This compound should be handled with care due to its classification as a hazardous substance. While specific toxicological data for the compound is limited, the known toxicities of urea and oxalate indicate that it is harmful if swallowed and can cause skin, eye, and respiratory irritation. Researchers and professionals in drug development should adhere to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures. Further toxicological studies on this compound are warranted to fully characterize its safety profile.

References

- 1. This compound | 513-80-4 | Benchchem [benchchem.com]

- 2. This compound | C3H6N2O5 | CID 13685621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. www2.gov.bc.ca [www2.gov.bc.ca]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Cytokinetic and cytotoxic effects of urea on HeLa cells in suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. In Vitro Cell Culture Models of Hyperoxaluric States: Calcium Oxalate and Renal Epithelial Cell Interactions [mdpi.com]

- 10. Evaluation of Urea's Genotoxicity [zgys.nifdc.org.cn]

- 11. Final report of the safety assessment of Urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nib.si [nib.si]

- 13. researchgate.net [researchgate.net]

urea oxalate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of urea oxalate, a cocrystal formed between urea and oxalic acid. The document details its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization methods, presenting a valuable resource for professionals in research and development.

Chemical Identity and Descriptors

This compound is systematically identified by a range of chemical descriptors essential for database referencing and regulatory purposes. The primary identifier is its CAS Number, 513-80-4.[1][2] A comprehensive list of identifiers is provided in Table 1.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 513-80-4 | [1][2] |

| Molecular Formula | C₃H₆N₂O₅ | [1][2][3][4] |

| Molecular Weight | 150.09 g/mol | [1][2][4] |

| IUPAC Name | oxalic acid;urea | [4] |

| InChI | InChI=1S/C2H2O4.CH4N2O/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H4,2,3,4) | [4] |

| InChIKey | YBSLUBPQYDULIZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C(=O)(C(=O)O)O.C(=O)(N)N | [1][4] |

| EINECS Number | 208-171-5 | [4] |

| PubChem CID | 13685621 | [4] |

Physicochemical and Structural Properties

Crystal Structure

Single-crystal X-ray diffraction studies have been instrumental in elucidating the solid-state structure of this compound. It crystallizes in a monoclinic system with the space group P2₁/c.[1] The structure is a co-crystal, not a simple salt, featuring distinct layers of urea and oxalic acid molecules. These layers are held together by an extensive network of hydrogen bonds.[1] Detailed crystallographic data for the 2:1 urea-oxalic acid cocrystal are presented in Table 2.

Table 2: Crystallographic Data for Urea Oxalic Acid (2:1)

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

Spectroscopic Properties

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a key technique for confirming the presence of functional groups in this compound. The spectrum shows characteristic peaks for both the urea and oxalic acid moieties. A summary of the major absorption bands is provided in Table 3.

Table 3: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| ~3448 | N-H stretching | |

| ~3350 | N-H stretching | |

| ~1702 | Amide C=O stretching of -COOH group | |

| ~1519 | NH₂ bending | |

| ~1022 | C-N stretching |